An In-depth Technical Guide to 2-Bromo-4-(trifluoromethoxy)phenylboronic Acid: Properties, Applications, and Protocols
An In-depth Technical Guide to 2-Bromo-4-(trifluoromethoxy)phenylboronic Acid: Properties, Applications, and Protocols
Introduction
In the landscape of modern synthetic chemistry and drug discovery, functionalized arylboronic acids stand out as exceptionally versatile building blocks. Their prominence is largely due to their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which has become an indispensable tool for the construction of carbon-carbon bonds.[1] This guide focuses on 2-Bromo-4-(trifluoromethoxy)phenylboronic acid (CAS No: 959997-86-5), a trifunctional reagent that offers a unique combination of reactive sites for complex molecular architecture.
The molecule incorporates three key features: a boronic acid group for Suzuki-Miyaura coupling, a bromine atom that serves as a secondary handle for subsequent cross-coupling reactions, and a trifluoromethoxy (-OCF3) group. The -OCF3 moiety is of particular interest in medicinal chemistry; it is a lipophilic electron-withdrawing group that can enhance metabolic stability, improve cell membrane permeability, and modulate the acidity of nearby functional groups, often leading to improved pharmacokinetic profiles of drug candidates.[2] This guide provides an in-depth analysis of its chemical properties, reactivity, detailed experimental protocols, and safety considerations for researchers, scientists, and drug development professionals.
Core Physicochemical and Spectroscopic Properties
2-Bromo-4-(trifluoromethoxy)phenylboronic acid is typically supplied as a white to off-white solid. Its stability and ease of handling, characteristic of many boronic acids, make it a reliable reagent in various synthetic contexts.[3] The key properties are summarized below.
| Property | Value | Source |
| CAS Number | 959997-86-5 | [4] |
| Molecular Formula | C₇H₅BBrF₃O₃ | [5] |
| Molecular Weight | 284.82 g/mol | [5] |
| Appearance | White to slightly yellow crystalline powder | [6]* |
| Purity | ≥95-98% | [4] |
| Melting Point | 123-127 °C (for the related 4-(trifluoromethoxy)phenylboronic acid) | |
| Solubility | Soluble in organic solvents like diethyl ether, ethanol | [3] |
| Note: Appearance is based on similar fluorinated phenylboronic acids. |
Spectroscopic characterization is crucial for confirming the identity and purity of the reagent. Key NMR signals for related (trifluoromethoxy)phenylboronic acids include characteristic shifts in ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra that confirm the presence and substitution pattern of the aromatic ring, the boronic acid moiety, and the trifluoromethoxy group.[2]
Chemical Structure Diagram
Caption: Structure of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid.
Reactivity and Synthetic Applications
The primary utility of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid lies in its application as a substrate in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction facilitates the formation of a C-C bond between the boronic acid's phenyl ring and an aryl, vinyl, or alkyl halide or triflate.[7]
The Suzuki-Miyaura Coupling Mechanism
The catalytic cycle is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the coupling partner (e.g., an aryl halide, R-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates this step.[7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product (R-R') and regenerating the Pd(0) catalyst.
The presence of both a bromo group and a boronic acid group on the same molecule allows for sequential, site-selective couplings. Typically, the boronic acid moiety is more reactive in standard Suzuki conditions, allowing for the initial coupling at this position while preserving the bromine atom for a subsequent, different cross-coupling reaction. This dual reactivity is invaluable for the synthesis of complex, multi-substituted biaryl compounds, which are common motifs in pharmaceuticals.[1][8]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a representative, field-proven protocol for the coupling of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid with a generic aryl bromide.
Objective: Synthesize 2-Bromo-4'-(methoxy)-4-(trifluoromethoxy)-1,1'-biphenyl.
Materials:
-
2-Bromo-4-(trifluoromethoxy)phenylboronic acid (1.0 eq)
-
4-Bromoanisole (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄), powdered (3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Protocol Steps:
-
Reactor Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-4-(trifluoromethoxy)phenylboronic acid, 4-bromoanisole, and powdered potassium phosphate.
-
Expert Insight: Using a flame-dried flask and maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ. Powdered K₃PO₄ is used as it provides a sufficient basicity to form the active boronate species without introducing base-labile side reactions.[7]
-
-
Catalyst Premixing: In a separate vial, dissolve Pd(OAc)₂ and the SPhos ligand in a small amount of toluene. Allow the mixture to stir for 10-15 minutes.
-
Expert Insight: SPhos is a bulky, electron-rich biaryl phosphine ligand that stabilizes the palladium catalyst and promotes the often rate-limiting oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times, especially with challenging substrates.[9]
-
-
Reaction Assembly: Add the toluene and water (typically a 4:1 to 10:1 ratio of toluene:water) to the Schlenk flask containing the reagents. Begin vigorous stirring.
-
Catalyst Addition: Transfer the catalyst premix to the reaction flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure biphenyl product.
Suzuki-Miyaura Workflow Diagram
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As with all laboratory chemicals, 2-Bromo-4-(trifluoromethoxy)phenylboronic acid should be handled with appropriate care. Boronic acids are generally considered mild Lewis acids.[3]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]
-
Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, keeping the material under an inert atmosphere (nitrogen or argon) is recommended to prevent potential degradation.[10]
-
Hazards: May be harmful if swallowed or inhaled and can cause skin and eye irritation. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive hazard information.[10]
Conclusion
2-Bromo-4-(trifluoromethoxy)phenylboronic acid is a highly valuable and strategic building block for synthetic and medicinal chemists. Its trifunctional nature—a reactive boronic acid, a secondary bromine handle, and a pharmacologically relevant trifluoromethoxy group—provides a powerful platform for the efficient construction of complex molecules. Its primary application in Suzuki-Miyaura coupling allows for the creation of biaryl structures that are central to many drug discovery programs, particularly in oncology.[1][13] By understanding its properties and employing robust, optimized protocols, researchers can effectively leverage this reagent to accelerate the development of novel chemical entities.
References
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SciSpace. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace. Available from: [Link]
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Wikipedia. Phenylboronic acid. Wikipedia, the free encyclopedia. Available from: [Link]
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MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. Available from: [Link]
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AFG Bioscience LLC. SAFETY DATA SHEET. AFG Bioscience LLC. Available from: [Link]
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Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Available from: [Link]
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MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available from: [Link]
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MDPI. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
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CRO SPLENDID LAB. 4-Bromo-2-(trifluoromethoxy)phenylboronic Acid. CRO SPLENDID LAB PVT. LTD. Available from: [Link]
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Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available from: [Link]
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Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ACS Publications. Available from: [Link]
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